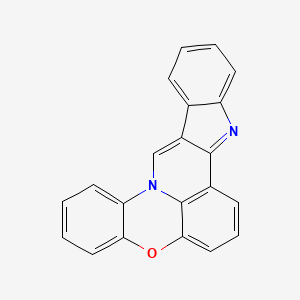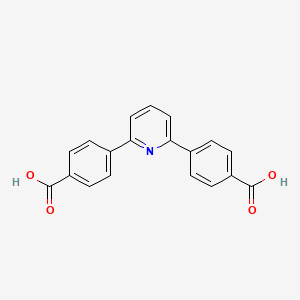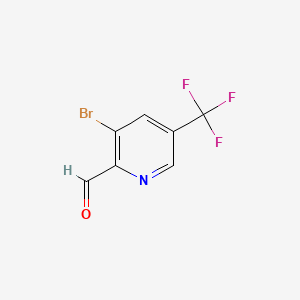
3-Bromo-5-(trifluoromethyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO. It is used in the synthesis of various pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper . More detailed synthesis methods and reactions involving this compound can be found in various patents and scientific literature .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(trifluoromethyl)picolinaldehyde consists of a picolinaldehyde group substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position.Applications De Recherche Scientifique
Metal Coordination and Ligand Synthesis
One application of derivatives similar to 3-Bromo-5-(trifluoromethyl)picolinaldehyde is in the synthesis of metal coordination complexes. These complexes find utility in catalysis, molecular recognition, and sensing. For instance, metal-templated assemblies leveraging the reversible covalent association between picolylamine derivatives and aldehydes demonstrate potential in these areas. Zinc ions, in particular, have been shown to induce assembly effectively, highlighting the role of specific metal ions in determining the structure and functionality of the resultant complexes (You et al., 2011).
Catalysis
Derivatives of 3-Bromo-5-(trifluoromethyl)picolinaldehyde have been employed in the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes, showcasing the compound's versatility in catalytic applications. These complexes exhibit high catalytic activity in reactions such as the allylation of aldehydes and the transfer hydrogenation of ketones, underscoring the potential of such derivatives in enhancing the efficiency and selectivity of chemical transformations (Wang et al., 2011).
Organic Synthesis
In the domain of organic synthesis, the reactivity of 3-Bromo-5-(trifluoromethyl)picolinaldehyde and its analogs has been harnessed for the development of novel synthetic routes. For example, the synthesis of functionalized pyridines using magnesium chloride intermediates derived from bromo-picolinaldehydes showcases the compound's utility in constructing complex organic molecules. This methodology has implications for the synthesis of pharmaceuticals and other biologically active compounds, demonstrating the broad applicability of this compound in organic synthesis (Song et al., 2004).
Enantioselective Synthesis
The compound and its derivatives also play a role in enantioselective synthesis, offering pathways to produce chiral molecules with high selectivity. For instance, the enantioselective dienamine-mediated formation of dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, employing a C2-symmetric aminocatalyst, illustrates the compound's contribution to the creation of chiral building blocks. Such advancements are crucial for the development of drugs and materials with specific chiral properties (Donslund et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-5-(trifluoromethyl)pyridine, indicates that it is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Propriétés
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJSHHUAEQVWJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743617 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethyl)picolinaldehyde | |
CAS RN |
1227601-42-4 |
Source


|
| Record name | 3-Bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

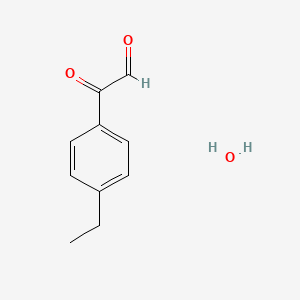
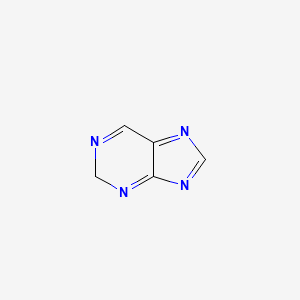
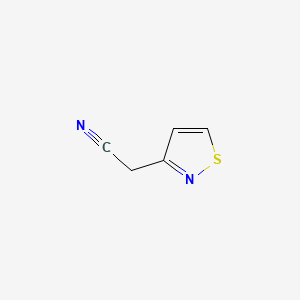
![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)

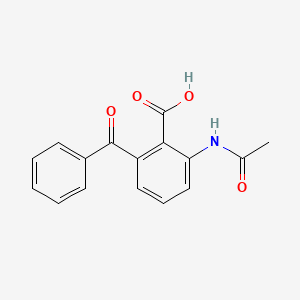

![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)

![(R)-3-Amino-4-[(3-aminopropyl)amino]-4-oxobutanoic acid dihydrochloride](/img/structure/B578271.png)
